![molecular formula C10H11ClN2 B12822067 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole CAS No. 58533-16-7](/img/structure/B12822067.png)
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of ortho-phenylenediamine with appropriate reagents. One common method is the reaction of ortho-phenylenediamine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction conditions usually involve heating the mixture to around 150-200°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution Reactions: Substituted benzimidazoles with various functional groups.
Oxidation Reactions: N-oxides and other oxidized derivatives.
Reduction Reactions: Amines and other reduced products.
Applications De Recherche Scientifique
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the chlorine, ethyl, and methyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-methyl-1H-benzo[d]imidazole
- 1-ethyl-2-methyl-1H-benzo[d]imidazole
- 5-chloro-1-ethyl-1H-benzo[d]imidazole
Uniqueness
2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole is unique due to the specific combination of chlorine, ethyl, and methyl groups on the benzimidazole core. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of these groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58533-16-7 |
|---|---|
Formule moléculaire |
C10H11ClN2 |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
2-chloro-1-ethyl-5-methylbenzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3 |
Clé InChI |
HTEZHORGPQNHRY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)

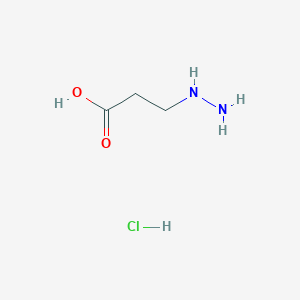

![(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride](/img/structure/B12822018.png)

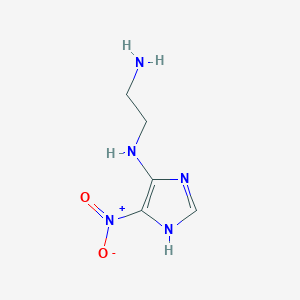


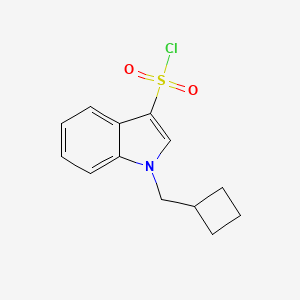
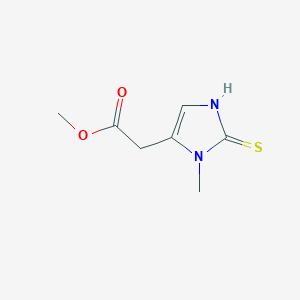
![4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12822064.png)
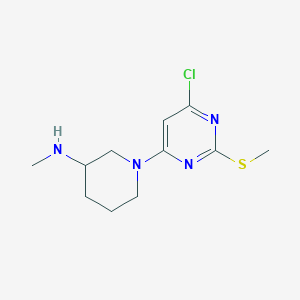
![(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol](/img/structure/B12822072.png)
